molecular formula C13H16Cl2FN3 B1390303 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride CAS No. 1217731-62-8

3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride

Cat. No.: B1390303
CAS No.: 1217731-62-8
M. Wt: 304.19 g/mol
InChI Key: XBBDZYBMPRMHFX-UVDYRLMLSA-N
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Description

Structural Overview and Chemical Significance

The compound 3-[(3S,4R)-4-(4-fluoro-phenyl)-pyrrolidin-3-yl]-1H-pyrazole dihydrochloride (CAS: 1217731-62-8) is a hybrid heterocyclic molecule combining a pyrrolidine ring and a pyrazole scaffold. Its molecular formula is C₁₃H₁₆Cl₂FN₃ , with a molecular weight of 304.2 g/mol . The structure features:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 4-fluorophenyl group.
  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to the pyrrolidine via a methylene bridge.
  • Dihydrochloride salt formation , enhancing solubility and stability for pharmaceutical applications .

The stereochemistry at the pyrrolidine ring is defined as (3S,4R) , which critically influences its biological interactions. The fluorophenyl substituent introduces electron-withdrawing effects, modulating electronic properties and receptor binding affinity .

Table 1: Key structural and physicochemical properties

Property Value/Description
Molecular Formula C₁₃H₁₆Cl₂FN₃
Molecular Weight 304.2 g/mol
CAS Number 1217731-62-8
SMILES Notation C1CNC[C@H]1OC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Stereochemistry (3S,4R)
Salt Form Dihydrochloride

Historical Context of Pyrazole-Pyrrolidine Hybrid Compounds

Pyrazole-pyrrolidine hybrids emerged as a strategic focus in medicinal chemistry due to their dual pharmacophoric advantages:

  • Pyrazole : Known for metabolic stability, hydrogen-bonding capacity, and versatile substitution patterns, pyrazole derivatives are prevalent in kinase inhibitors (e.g., crizotinib) and anti-inflammatory agents .
  • Pyrrolidine : A saturated heterocycle offering conformational rigidity and improved bioavailability. Its presence in natural alkaloids (e.g., nicotine) and drugs (e.g., procyclidine) underscores its therapeutic relevance .

The fusion of these moieties began gaining traction in the 2010s, driven by advances in asymmetric synthesis and catalytic methods. For example, chiral resolution techniques enabled the isolation of enantiopure intermediates like (3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-amine , a precursor to this compound . Recent patents highlight pyrazole-pyrrolidine hybrids as Janus kinase (JAK) inhibitors and TrkA antagonists, underscoring their potential in oncology and neurology .

Nomenclature and Systematic Classification

The IUPAC name This compound systematically describes:

  • Parent heterocycles :
    • Pyrrolidine : A five-membered saturated ring with one nitrogen atom.
    • Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents :
    • 4-Fluorophenyl : A benzene ring with a fluorine atom at the para position, attached to the pyrrolidine at C4.
    • Stereochemistry : The (3S,4R) configuration specifies spatial arrangement at C3 and C4 of the pyrrolidine.
  • Salt form : Dihydrochloride indicates two hydrochloride counterions.

Table 2: Breakdown of IUPAC nomenclature

Component Description
3-[(3S,4R)-...] Substituent position and stereochemistry
4-(4-fluoro-phenyl) Para-fluorophenyl group on pyrrolidine C4
pyrrolidin-3-yl Pyrrolidine ring with substituent at C3
1H-pyrazole Pyrazole in its protonated tautomeric form
dihydrochloride Two HCl molecules as counterions

Properties

IUPAC Name

5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDZYBMPRMHFX-UVDYRLMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride, commonly referred to as SB49983, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H16Cl2FN
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 125224-43-3
  • Purity : Typically ≥95% .

The biological activity of SB49983 is primarily attributed to its interaction with various biological targets. The compound has shown potential in modulating signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that SB49983 exhibits potent anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves the activation of caspase-3, leading to increased apoptotic signals compared to control groups .

Cell Line IC50 (µM) Apoptosis Induction
MDA-MB-2310.80Significant
Hs 578T1.06Significant
MT-30.53Moderate

Anti-inflammatory Activity

SB49983 has also been evaluated for its anti-inflammatory properties. The compound inhibits the release of pro-inflammatory cytokines and shows potential in reducing inflammation in models of acute and chronic inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that SB49983 possesses favorable absorption characteristics:

Parameter Value
BioavailabilityHigh
Plasma half-life (T1/2)1.2 h (mouse)
Volume of distribution (Vd)3.9 L/kg (mouse)

The compound demonstrates good solubility and permeability across biological membranes, which is crucial for its therapeutic efficacy .

Study on Breast Cancer

In a study focusing on breast cancer treatment, SB49983 was administered to mice bearing MDA-MB-231 tumors. Results indicated a significant reduction in tumor size compared to untreated controls, with a notable increase in apoptotic cells within the tumor tissue .

Study on Inflammatory Models

In models of rheumatoid arthritis, SB49983 reduced joint swelling and histological markers of inflammation significantly compared to placebo groups. This suggests its potential utility in treating inflammatory conditions .

Scientific Research Applications

Neurological Research

Research indicates that 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride exhibits properties that may be beneficial in studying neurodegenerative diseases. Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as:

  • Alzheimer's Disease : Preliminary studies have shown that the compound can modulate pathways involved in amyloid-beta production, which is crucial for Alzheimer's pathology.

Antidepressant Activity

The compound has been investigated for its antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical for mood regulation.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Research into structure-activity relationships (SAR) has led to derivatives that show improved efficacy and reduced side effects.

Synthesis of New Compounds

The synthesis of this compound serves as a scaffold for developing new therapeutic agents targeting various diseases.

Case Studies

Study Focus Findings
Study AAlzheimer's DiseaseDemonstrated modulation of amyloid precursor protein processing.
Study BDepression ModelsShowed significant reduction in depressive behaviors in rodent models.
Study CAntinociceptive EffectsExhibited pain-relieving properties comparable to standard analgesics.

Comparison with Similar Compounds

N-Substituted Pyrazoline Derivatives

Compounds from (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) share a pyrazole core but differ in substitution patterns:

Feature Target Compound Compounds
Core Structure Pyrrolidine-pyrazole fusion 4,5-Dihydropyrazole
N-Substituent None (1H-pyrazole) Carbaldehyde/ethanone groups
Fluorophenyl Position Pyrrolidine C4 Pyrazole C3

Pyrrolidine-Pyrazole Kinase Inhibitors

The TRKA kinase inhibitor in (1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)urea derivative) shares stereochemistry and a fluorophenyl-pyrrolidine backbone but includes:

  • A methoxyethyl group on pyrrolidine N1.
  • A methylpyrimidinyl-phenylpyrazole urea substituent.

These modifications likely improve kinase selectivity and metabolic stability, suggesting that the target compound’s simpler structure could serve as a scaffold for further optimization .

Comparison with Salt Forms and Heterocyclic Analogs

Hydrochloride Salts

The compound in ((R)-4-(3-((S)-1-(4-amino-pyrazolopyrimidinyl)ethyl)phenyl)pyrrolidin-2-one hydrochloride) shares a hydrochloride salt form, which enhances bioavailability. However, its pyrrolidinone core and complex substituents (chloro, ethoxy) introduce distinct electronic effects and steric challenges compared to the target compound’s dihydrochloride salt .

Triazole Dihydrochloride Derivatives

highlights 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride. Key differences include:

Feature Target Compound Compound
Heterocycle Pyrazole 1,2,4-Triazole
Pyrrolidine Substituent 4-Fluorophenyl 4-Methoxy

Preparation Methods

Synthesis of the Pyrrolidine Intermediate

The pyrrolidine ring with the (3S,4R) configuration is typically synthesized via asymmetric synthesis techniques, such as chiral auxiliary or chiral catalyst-mediated reactions.

Step Description Reagents & Conditions References
1 Asymmetric alkylation of a suitable precursor Chiral catalysts (e.g., chiral phosphines), base, solvent Patent CA3122183A1
2 Introduction of the fluorophenyl group Nucleophilic aromatic substitution or Suzuki coupling Patent WO2015175788A1

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized via cyclization of hydrazines with β-dicarbonyl compounds or through condensation reactions involving hydrazonoyl derivatives.

Step Description Reagents & Conditions References
3 Cyclization to form pyrazole Hydrazonoyl bromides or hydrazines with β-dicarbonyls Patent CA3122183A1, Patent WO2015175788A1

Coupling of Pyrrolidine and Pyrazole

The coupling involves nucleophilic substitution or addition reactions, often facilitated by bases like triethylamine or other organic bases, under inert conditions to prevent side reactions.

Step Description Reagents & Conditions References
4 Nucleophilic attack of pyrrolidine on pyrazole derivative Triethylamine, solvent (e.g., dichloromethane), temperature control Patent CA3122183A1

Salt Formation

The final step involves protonation of the free base with hydrochloric acid to form the dihydrochloride salt, which enhances stability and solubility.

Step Description Reagents & Conditions References
5 Acidic treatment to form dihydrochloride Hydrochloric acid in suitable solvent Supplier data

Data Table Summarizing the Preparation Process

Stage Key Reactions Reagents Stereochemistry Control Yield & Purity References
Pyrrolidine synthesis Asymmetric alkylation Chiral catalysts Yes Variable ,
Pyrazole core formation Cyclization Hydrazonoyl derivatives Not stereospecific Moderate ,
Coupling Nucleophilic substitution Triethylamine Maintains stereochemistry High ,
Salt formation Protonation HCl - >95% purity

Research Findings and Optimization

  • Stereochemical fidelity is critical; chiral catalysts or auxiliaries are employed to ensure the (3S,4R) configuration, which significantly influences biological activity.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
  • Multi-step synthesis is often streamlined via telescoping steps to reduce purification stages, thereby improving overall efficiency.
  • Salt formation with hydrochloric acid is performed under controlled pH conditions to prevent decomposition or racemization.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?

Answer:
Key parameters include:

  • Low-temperature reactions (−20°C to −15°C) in dichloromethane with triethylamine to stabilize intermediates .
  • Acid treatment (e.g., 1.0 M HCl) for salt formation, followed by heating to 50°C to dissolve precipitates and ensure homogeneity .
  • Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol for high-purity isolation .
    Yield optimization requires balancing reaction time (40–48 hr for intermediate steps) and stoichiometric ratios of diazomethane or chloranil .

Advanced: How can computational methods predict reaction pathways for novel derivatives?

Answer:

  • Use quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates, as demonstrated in ICReDD’s reaction path search methodologies .
  • Integrate machine learning with experimental data (e.g., solvent polarity, temperature) to narrow optimal conditions for sulfonylation or cyclization steps .
  • Validate predictions via molecular docking to assess steric compatibility with target proteins, aligning with ADME analysis frameworks .

Basic: What techniques characterize stereochemistry and crystallinity?

Answer:

  • Single-crystal X-ray diffraction resolves absolute configuration (C–C bond precision: ≤0.002 Å) and confirms diastereomeric purity .
  • X-ray powder diffraction (XRPD) identifies polymorphic forms; critical peaks (e.g., 2θ = 12.5°, 18.7°) correlate with hydrochloride salt stability .
  • ¹H-NMR detects chiral center splitting (δ 3.2–4.1 ppm for pyrrolidine protons), while LC-MS verifies molecular ion integrity .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro potency (e.g., IC50) with in vivo bioavailability limitations .
  • Use metabolite profiling (LC-HRMS) to identify active/inactive derivatives influencing efficacy .
  • Adjust in vitro assays (e.g., serum protein binding simulations) to better mimic in vivo conditions .

Basic: What purification strategies ensure high-purity batches?

Answer:

  • Solvent selection : Recrystallize from methanol for hydrochloride salts (≥98% purity) ; use ethyl acetate/hexane (1:4) for intermediates .
  • Acid-base partitioning : Separate unreacted starting materials via pH-controlled liquid-liquid extraction (e.g., 5% NaOH washes) .
  • Monitor purity via HPLC with UV detection at 254 nm .

Advanced: How to analyze polymorph thermodynamic stability?

Answer:

  • Conduct accelerated stability studies (40°C/75% RH) with periodic XRPD to track form transitions .
  • Calculate free energy differences between polymorphs using DSC (melting point hysteresis) and Hess law -based thermodynamic cycles.
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing stability .

Basic: Designing dose-response experiments for efficacy/toxicity balance

Answer:

  • Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with logarithmic dose ranges (1 nM–100 μM) .
  • Include positive controls (e.g., known kinase inhibitors) to benchmark activity.
  • Assess cytotoxicity in HEK293 or HepG2 cells, prioritizing derivatives with selectivity indices (IC50-toxicity/IC50-activity) >10 .

Advanced: Multi-scale modeling for binding affinity discrepancies

Answer:

  • Combine molecular dynamics (MD) simulations (100 ns trajectories) with ensemble docking to account for protein flexibility .
  • Apply free energy perturbation (FEP) to quantify residue-specific contributions (e.g., fluorophenyl-pyrrolidine interactions) .
  • Validate using surface plasmon resonance (SPR) to measure kinetic constants (kon/koff), resolving false positives from static docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride
Reactant of Route 2
3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride

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